molecular formula C9H14N2O2S B11799860 4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine

4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine

Cat. No.: B11799860
M. Wt: 214.29 g/mol
InChI Key: QMBQSSFBPACJNS-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butyl and methylsulfonyl groups in this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine typically involves the introduction of the tert-butyl and methylsulfonyl groups onto a pyrimidine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidine precursor is reacted with tert-butyl and methylsulfonyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butyl groups into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The tert-butyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The tert-butyl and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)pyrimidine: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    2-(Methylsulfonyl)pyrimidine: Lacks the tert-butyl group, leading to variations in its chemical behavior and applications.

    4-(tert-Butyl)-2-(methylthio)pyrimidine:

Uniqueness

4-(tert-Butyl)-2-(methylsulfonyl)pyrimidine is unique due to the combined presence of both tert-butyl and methylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets and enables its use in a wide range of scientific and industrial applications .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

4-tert-butyl-2-methylsulfonylpyrimidine

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)7-5-6-10-8(11-7)14(4,12)13/h5-6H,1-4H3

InChI Key

QMBQSSFBPACJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)S(=O)(=O)C

Origin of Product

United States

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